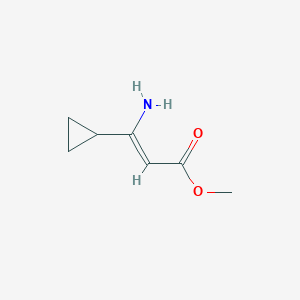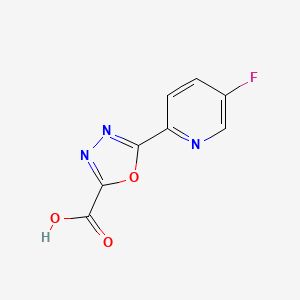
2-Fluoro-4-(2-thiazolyl)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(2-thiazolyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-thiazolyl)-benzaldehyde typically involves the introduction of a thiazole ring onto a fluorinated benzaldehyde precursor. One common method includes the reaction of 2-fluorobenzaldehyde with thiazole derivatives under specific conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-thiazolyl)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom and thiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(2-thiazolyl)-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-thiazolyl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom and thiazole ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity by disrupting microbial cell processes .
Comparison with Similar Compounds
- 2-Fluoro-4-(2-pyridyl)-benzaldehyde
- 2-Fluoro-4-(2-imidazolyl)-benzaldehyde
- 2-Fluoro-4-(2-oxazolyl)-benzaldehyde
Comparison: Compared to these similar compounds, 2-Fluoro-4-(2-thiazolyl)-benzaldehyde is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6FNOS |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-fluoro-4-(1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H |
InChI Key |
MQHGZVCVCBTETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CS2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromo-2-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15258746.png)


![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B15258752.png)
![1-[(tert-Butoxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B15258780.png)

![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}ethyl)piperazine](/img/structure/B15258795.png)


![Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B15258814.png)
![tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15258840.png)
